2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
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Overview
Description
2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-methoxybenzohydrazide with 2-(methylsulfanyl)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Catalytic hydrogenation
Substitution: HNO3, Br2
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced oxadiazole derivatives
Substitution: Nitrated or halogenated aromatic compounds
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. For example, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-Methoxyphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-(4-Methoxyphenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
Uniqueness
2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is unique due to the presence of both the methoxy and methylsulfanyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-19-12-9-7-11(8-10-12)15-17-18-16(20-15)13-5-3-4-6-14(13)21-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFNLQAAGHQHAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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